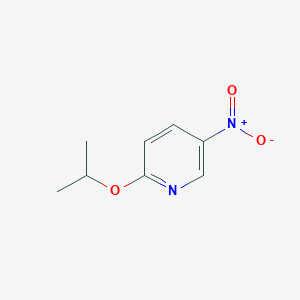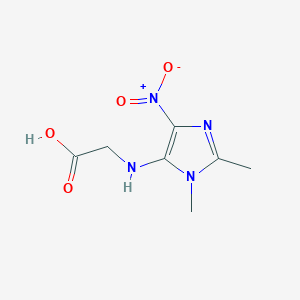
chloroethene;ethenol;ethenyl acetate
Vue d'ensemble
Description
Chloroethene, ethenol, and ethenyl acetate are three distinct organic compounds with significant industrial and scientific applications Ethenol, commonly referred to as ethanol, is a volatile, flammable liquid widely used as a solvent, in the synthesis of other chemicals, and as a fuel
Méthodes De Préparation
Chloroethene: Chloroethene is primarily produced through the thermal cracking of 1,2-dichloroethane. This process involves heating 1,2-dichloroethane in the presence of a charcoal catalyst to produce chloroethene and hydrogen chloride . Another method involves the oxychlorination of ethylene, where ethylene, hydrogen chloride, and oxygen are reacted in the presence of a copper catalyst .
Ethenol: Ethenol is produced through two main processes: fermentation of carbohydrates and hydration of ethylene. In fermentation, yeast cells convert sugars into ethanol. The hydration process involves reacting ethylene with steam in the presence of a phosphoric acid catalyst .
Ethenyl Acetate: Ethenyl acetate is synthesized by the reaction of ethylene with acetic acid in the presence of a palladium catalyst. This reaction can be carried out in either the gas phase or the liquid phase .
Analyse Des Réactions Chimiques
Chloroethene: Chloroethene undergoes various chemical reactions, including polymerization, addition, and substitution reactions. In polymerization, chloroethene forms polyvinyl chloride (PVC) through a free-radical mechanism. It can also react with chlorine to form dichloroethane .
Ethenol: Ethenol undergoes oxidation, dehydration, and esterification reactions. Oxidation of ethenol produces acetaldehyde and acetic acid. Dehydration of ethenol in the presence of sulfuric acid forms ethene. Esterification with acetic acid produces ethyl acetate .
Ethenyl Acetate: Ethenyl acetate undergoes hydrolysis and transesterification reactions. Hydrolysis in the presence of water produces ethanol and acetic acid. Transesterification with methanol produces methyl acetate .
Applications De Recherche Scientifique
Chloroethene: Chloroethene is extensively used in the production of PVC, which is utilized in construction, packaging, and electrical insulation. It is also studied for its microbial degradation properties, which are important for bioremediation of contaminated sites .
Ethenol: Ethenol is used as a solvent in laboratories and industries, in the production of alcoholic beverages, and as a biofuel. It is also used in medical applications as an antiseptic and disinfectant .
Ethenyl Acetate: Ethenyl acetate is used in the production of polyvinyl acetate, which is a key ingredient in adhesives, paints, and coatings. It is also used in the production of polyvinyl alcohol, which has applications in textiles and paper .
Mécanisme D'action
Chloroethene: Chloroethene exerts its effects primarily through polymerization, where free radicals initiate the formation of long polymer chains. This process involves the breaking of the double bond in chloroethene and the formation of new bonds with other chloroethene molecules .
Ethenol: Ethenol acts as a central nervous system depressant by interacting with neurotransmitter receptors in the brain. It is metabolized in the liver to acetaldehyde and then to acetic acid, which is further broken down into carbon dioxide and water .
Ethenyl Acetate: Ethenyl acetate undergoes hydrolysis to produce ethanol and acetic acid. This reaction is catalyzed by enzymes in biological systems and by acids or bases in industrial processes .
Comparaison Avec Des Composés Similaires
Chloroethene: Similar compounds include dichloroethene, trichloroethylene, and tetrachloroethylene. Chloroethene is unique due to its extensive use in PVC production and its relatively simple structure .
Ethenol: Similar compounds include methanol and propanol. Ethenol is unique due to its widespread use in alcoholic beverages and as a biofuel .
Ethenyl Acetate: Similar compounds include methyl acetate and ethyl propionate. Ethenyl acetate is unique due to its use in the production of polyvinyl acetate and polyvinyl alcohol .
Propriétés
IUPAC Name |
chloroethene;ethenol;ethenyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.C2H3Cl.C2H4O/c1-3-6-4(2)5;2*1-2-3/h3H,1H2,2H3;2H,1H2;2-3H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSFOFNHJYDJFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=C.C=CO.C=CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25086-48-0 | |
| Details | Compound: Vinyl acetate-vinyl alcohol-vinyl chloride copolymer | |
| Record name | Vinyl acetate-vinyl alcohol-vinyl chloride copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | Acetic acid ethenyl ester, polymer with chloroethene and ethenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21842 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
25086-48-0 | |
| Record name | Acetic acid ethenyl ester, polymer with chloroethene and ethenol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid ethenyl ester, polymer with chloroethene and ethenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2,7-diethyl ester](/img/structure/B3255110.png)


![Pyrazolo[1,5-a]pyrazine](/img/structure/B3255129.png)








